molecular formula C7H12N4O2 B13548639 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13548639
M. Wt: 184.20 g/mol
InChI Key: XRPUHUSGJXFLCO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features both an ethylamino group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of ethylamine with a suitable precursor containing the 1,2,4-triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-(Propylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-(Butylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Uniqueness

2-(Ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific ethylamino group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl groups.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C7H12N4O2/c1-2-9-6(7(12)13)3-11-5-8-4-10-11/h4-6,9H,2-3H2,1H3,(H,12,13)

InChI Key

XRPUHUSGJXFLCO-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=NC=N1)C(=O)O

Origin of Product

United States

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